molecular formula C19H23FN4O B2396338 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2108948-36-1

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

Cat. No.: B2396338
CAS No.: 2108948-36-1
M. Wt: 342.418
InChI Key: HDWDPGLFNCEVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one” features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure commonly associated with bioactive molecules due to its conformational rigidity and ability to interact with biological targets . Key structural elements include:

  • Triazolyl substituent: A 2H-1,2,3-triazol-2-yl group at the 3-position of the bicyclic core, which may enhance hydrogen bonding and π-π stacking interactions with receptors .
  • Propan-1-one linker: Connects the bicyclic system to a 4-fluoro-3-methylphenyl group, a fluorinated aromatic moiety known to improve metabolic stability and membrane permeability .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-13-10-14(2-6-18(13)20)3-7-19(25)23-15-4-5-16(23)12-17(11-15)24-21-8-9-22-24/h2,6,8-10,15-17H,3-5,7,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDPGLFNCEVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process that includes the formation of the 2H-1,2,3-triazole ring, the construction of the 8-azabicyclo[32 The reaction conditions for each step are carefully controlled to ensure high yield and purity

Industrial Production Methods

On an industrial scale, the production of this compound would focus on optimizing each step to maximize yield and minimize cost. This involves the use of continuous flow reactors for better control over reaction conditions, and employing greener chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one can undergo several types of chemical reactions:

  • Oxidation: Due to the presence of the propan-1-one group, the compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

  • Reduction: The compound can be reduced, potentially affecting the ketone group to form alcohols.

  • Substitution: The fluoro group on the aromatic ring can undergo nucleophilic aromatic substitution under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Strong nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Depending on the nucleophile, various substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in organic synthesis

Biology

Biologically, the compound may serve as a tool for studying molecular interactions due to its triazole ring, which is often used in bioconjugation techniques.

Medicine

In medicine, this compound has the potential for drug development, particularly in designing molecules that can cross the blood-brain barrier or interact with specific neurological targets.

Industry

In industry, the compound could be utilized in the development of new polymers or as a component in advanced materials due to its stability and specific functional groups.

Mechanism of Action

The mechanism of action for this compound would depend on its application. For instance, in a biological context, the compound could interact with enzymes or receptors, with the triazole ring playing a crucial role in binding specificity. Molecular targets might include neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Activities Reference
Target Compound: 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one 8-azabicyclo[3.2.1]octane 3-(2H-1,2,3-triazol-2-yl), 3-(4-fluoro-3-methylphenyl)propan-1-one Hypothesized enhanced metabolic stability and receptor affinity due to fluorine and triazole. N/A
BK63156: 3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 3-(4-methoxyphenyl)propan-1-one Research-use compound; triazole positional isomer may alter binding kinetics.
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octan-3-one 8-(2-fluoro-4-nitrophenyl) Nitro group may confer electrophilic reactivity; fluorophenyl enhances lipophilicity.
(4-chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone derivatives 8-azabicyclo[3.2.1]octane 3-(phenylamino), 4-chlorophenylmethanone Demonstrated in vitro antibacterial activity against Gram-positive pathogens.
(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylacrylate 8-methyl-8-azabicyclo[3.2.1]octane 2-phenylacrylate ester Pharmacopeial focus on optical rotation and ester hydrolysis stability.

Key Observations:

Triazole Positional Isomerism: The target compound’s 2H-1,2,3-triazol-2-yl group differs from BK63156’s 1H-1,2,4-triazol-1-yl .

Fluorine vs. Methoxy Substituents : The 4-fluoro-3-methylphenyl group in the target compound may offer greater metabolic stability compared to BK63156’s 4-methoxyphenyl, as fluorine resists oxidative degradation .

Biological Activity: Derivatives with chlorophenyl and phenylamino groups () showed antibacterial activity, suggesting the target compound’s fluoromethylphenyl moiety could be optimized for similar applications .

Synthetic Accessibility : Analogous compounds (e.g., ’s triflate intermediate) were synthesized in moderate yields (57%), indicating feasible routes for the target compound’s production .

Limitations:

Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs, emphasizing the need for further experimental validation.

Biological Activity

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a novel azabicyclic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of endocannabinoids and related compounds, making it a target for therapeutic interventions in inflammatory and pain-related conditions.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4OC_{20}H_{26}N_{4}O, with a molecular weight of approximately 370.5 g/mol. The structural characteristics include a bicyclic core with a triazole ring and a propanone moiety, which contribute to its biological activity.

The primary mechanism of action involves the inhibition of NAAA, leading to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By preventing the degradation of PEA, the compound enhances its analgesic effects at sites of inflammation. The structure–activity relationship (SAR) studies have shown that modifications to the azabicyclic core can significantly influence the inhibitory potency against NAAA.

Inhibitory Potency

Recent studies have reported that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against NAAA. For instance:

CompoundIC50 (μM)Selectivity for FAAH (%)Selectivity for AC (%)
Compound 500.04225% at 30 μM34% at 30 μM
Compound 390.655Not specifiedNot specified

These findings indicate that structural modifications can lead to enhanced selectivity and potency against NAAA compared to other enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) .

Case Studies

Several studies have explored the pharmacological effects of compounds similar to This compound :

  • In Vivo Efficacy : In animal models of inflammation, administration of NAAA inhibitors resulted in reduced pain responses and inflammation markers, supporting their potential therapeutic use in chronic pain management.
  • Pharmacokinetics : Studies have indicated favorable pharmacokinetic profiles for azabicyclic compounds, including good oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents.

Q & A

Q. Purification :

StepTechniqueConditionsYield Improvement
1Column ChromatographySilica gel, hexane:EtOAc (3:1)15–20%
2RecrystallizationEthanol/water (70:30), −20°C10–15%
3HPLCC18 column, acetonitrile:H2O (gradient)Purity >98%

How can advanced spectroscopic and crystallographic methods resolve ambiguities in the stereochemistry of the azabicyclo[3.2.1]octane core?

Answer:

  • X-ray Diffraction (XRD) : Resolves absolute configuration (1R,5S) via heavy-atom derivatives (e.g., brominated analogs). demonstrates bond angles (e.g., N1—C11—C13 = −30.4°) critical for confirming bicyclic geometry .
  • NOESY NMR : Correlates spatial proximity of protons on the triazole and fluorophenyl groups to validate spatial orientation .
  • DFT Calculations : Predict vibrational frequencies (IR) and compare with experimental data to detect conformational deviations .

What in silico and in vitro strategies are recommended to identify biological targets of this compound?

Answer:

  • Molecular Docking : Screen against kinase or GPCR libraries, leveraging the triazole’s hydrogen-bonding capacity and the azabicyclo moiety’s rigidity. highlights triazole interactions with ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for prioritized targets (e.g., monoamine oxidases) .
  • Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with candidate receptors .

How should researchers address contradictory data in stability studies under varying pH and temperature conditions?

Answer:

  • Orthogonal Analytics : Combine HPLC (purity), LC-MS (degradants), and NMR (structural integrity) to cross-validate results. For example, notes ester hydrolysis at pH <3, detectable via LC-MS .
  • Statistical Design : Use response surface methodology (RSM) to model degradation pathways and identify critical factors (e.g., pH 4–6 stability) .
  • Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; compare with XRD data to detect crystallinity loss .

What structural modifications to the triazole or fluorophenyl groups enhance selectivity in SAR studies?

Answer:

ModificationImpact on ActivityRationale
Triazole 2H → 1HReduced binding affinity (ΔpIC50 = −1.2)Loss of π-π stacking with Tyr residues
Fluoro → Chloro (para)Improved lipophilicity (logP +0.5)Enhanced blood-brain barrier penetration
Methyl → Ethyl (meta)Decreased solubility (Δ −15 mg/mL)Steric hindrance at binding site

Which preclinical models are most suitable for evaluating pharmacokinetic properties?

Answer:

  • Caco-2 Permeability : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat); monitor half-life (t1/2 >60 min preferred) .
  • In Vivo PK : Administer IV/PO in Sprague-Dawley rats; calculate AUC and clearance using LC-MS/MS .

How can regiochemical differences in triazole substitution (1H vs. 2H) impact target engagement?

Answer:

  • 2H-Triazole : Forms bidentate hydrogen bonds with Asp/Glu residues (e.g., in kinases), increasing residence time (kon/koff ratio = 5:1) .
  • 1H-Triazole : Less favorable dipole alignment reduces binding energy (ΔΔG = +2.1 kcal/mol) .
  • Validation : Use isothermal titration calorimetry (ITC) to compare thermodynamic profiles .

What strategies mitigate solubility limitations in aqueous buffers for in vitro assays?

Answer:

  • Co-solvents : 10% DMSO or PEG-400 in PBS (pH 7.4) increases solubility to >5 mM .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Salt Formation : Hydrochloride salts improve aqueous solubility by 3-fold (e.g., ) .

How do steric and electronic effects of the 4-fluoro-3-methylphenyl group influence metabolic stability?

Answer:

  • Fluorine : Blocks CYP3A4-mediated oxidation at the para position, extending t1/2 from 2.1 to 4.8 hr .
  • Methyl Group : Induces steric shielding of the meta position, reducing glucuronidation (UGT1A1 activity ↓40%) .
  • Metabolite ID : Use HR-MS/MS to detect hydroxylated or demethylated products .

What analytical workflows validate batch-to-batch consistency in academic-scale synthesis?

Answer:

  • QC Metrics :

    ParameterMethodAcceptance Criteria
    PurityHPLC≥95% (Area %)
    Enantiomeric ExcessChiral HPLC≥99% ee
    Residual SolventsGC-MS<500 ppm (ICH Q3C)
  • Stability-Indicating Methods : Stress testing under heat/light/humidity with LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.